molecular formula C24H19N3O3S B2496222 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide CAS No. 1448027-88-0

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2496222
CAS No.: 1448027-88-0
M. Wt: 429.49
InChI Key: FCXAJIDVRZWACC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold fused with a thiazole-carboxamide moiety and a furan-2-carbonyl substituent.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-22(20-15-31-23(26-20)17-5-2-1-3-6-17)25-19-9-8-16-10-11-27(14-18(16)13-19)24(29)21-7-4-12-30-21/h1-9,12-13,15H,10-11,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXAJIDVRZWACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves several steps:

  • Formation of Furan-2-carbonyl Intermediate : This is achieved through the reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂).
  • Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine.
  • Introduction of the Phenylthiazole Group : This final step involves the reaction of the intermediate with a phenylthiazole derivative to yield the target compound.

The unique structure incorporates a furan ring and a tetrahydroisoquinoline moiety which may enhance its biological activity through specific interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of 2-phenylthiazole-4-carboxamide exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated substituted derivatives against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. Notably:

  • Substituted Compounds : The presence of methoxy and fluoro groups at specific positions improved cytotoxicity with IC(50) values below 10 μg/mL against all tested cell lines .

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes involved in disease pathways. Mechanistic studies indicate that the furan and tetrahydroisoquinoline moieties can engage in π-π stacking and hydrogen bonding with enzyme active sites, possibly leading to enzyme inhibition or modulation.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Enzymes/Receptors : The compound likely binds to specific enzymes or receptors due to its structural compatibility.
  • Modulation of Biological Pathways : By inhibiting or activating these targets, it may influence various biological pathways related to cancer progression and other diseases.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyCompoundCell Line TestedIC(50) Value
2-Phenylthiazole DerivativesT47D<10 μg/mL
N-(furan carbonyl derivatives)Caco-2Variable
Tetrahydroisoquinoline DerivativesHT-29<10 μg/mL

These findings suggest that modifications in chemical structure can significantly impact anticancer efficacy.

Comparison with Similar Compounds

Structural Analogues: 1,2,4-Triazole Derivatives

Compounds synthesized in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , share some structural motifs with the target compound, including aromatic rings (phenyl, fluorophenyl) and heterocyclic cores (triazole vs. thiazole). Key differences include:

  • Core Heterocycle : The target compound’s thiazole ring contains sulfur and nitrogen, while triazole derivatives in feature three nitrogen atoms. This difference impacts electronic properties and hydrogen-bonding capabilities.
  • Functional Groups : The target compound has a carboxamide group, whereas triazole derivatives in include thione (C=S) and sulfonyl (SO₂) groups, which influence reactivity and solubility .
Table 1: Structural and Functional Comparison
Feature Target Compound 1,2,4-Triazole Derivatives [7–9]
Core Heterocycle Thiazole (C₃H₃N₂S) 1,2,4-Triazole (C₂H₂N₃)
Key Functional Groups Carboxamide (CONH), Furan-carbonyl Thione (C=S), Sulfonyl (SO₂), Fluorophenyl
Tautomerism Not observed Exists as thione tautomer (C=S confirmed by IR)
Synthesis Step Likely involves amidation/cyclization Alkylation of triazole-thiones with α-halogenated ketones

Spectral Properties

  • IR Spectroscopy :
    • The target compound’s carboxamide group would exhibit C=O stretching at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides [4–6] in (1663–1682 cm⁻¹) .
    • Unlike triazole derivatives [7–9], which lack C=O bands due to tautomerism, the target compound retains this feature, highlighting its distinct electronic environment.
  • NMR Spectroscopy: The tetrahydroisoquinoline and thiazole protons in the target compound would produce distinct ¹H-NMR signals, comparable to the aromatic and heterocyclic signals observed in compounds [4–15] in .

Q & A

Basic Research Question

  • 1H/13C NMR : Critical for verifying the tetrahydroisoquinoline core and substituent connectivity. For example, aromatic protons in the 7.0–8.5 ppm range confirm phenylthiazole presence .
  • IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
    Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroisoquinoline region .

What protocols characterize the compound’s stability under varying pH and temperature?

Basic Research Question

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing degradation via LC-MS. Similar sulfonamide analogs show instability in highly acidic/basic conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Thiazole derivatives often degrade above 200°C .
    Methodological Tip : Pair stability studies with kinetic modeling to predict shelf-life under storage conditions.

How can molecular docking predict the compound’s interaction with biological targets?

Advanced Research Question

  • Target Selection : Prioritize enzymes/receptors with structural homology to known tetrahydroisoquinoline-binding proteins (e.g., kinases or GPCRs) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Adjust parameters to account for the furan carbonyl’s flexibility .
  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays.
    Methodological Tip : Perform molecular dynamics simulations (50–100 ns) to assess binding mode stability .

What SAR insights emerge from modifying the furan-2-carbonyl or thiazole moieties?

Advanced Research Question

  • Furan Modifications : Replacing furan with thiophene (as in sulfonamide analogs) reduces steric hindrance but may alter metabolic stability .
  • Thiazole Substitutions : Introducing electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhances electrophilic reactivity, as seen in benzothiazole derivatives .
    Data Table :
ModificationBiological Activity TrendReference
Furan → ThiopheneIncreased lipophilicity, reduced solubility
Thiazole-4-CO-NH2 → Thiazole-5-SO2NH2Improved enzyme inhibition

How to resolve contradictions in reported biological activity data?

Advanced Research Question

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, cytotoxicity assays may show discrepancies due to differential metabolic rates .
  • Data Normalization : Use internal controls (e.g., cisplatin for apoptosis studies) and report IC50 values with 95% confidence intervals.
    Methodological Tip : Perform meta-analysis of published data to identify outliers and confounding variables (e.g., solvent DMSO concentration) .

How does the tetrahydroisoquinoline core’s stereochemistry influence pharmacology?

Advanced Research Question

  • Stereoisomer Synthesis : Use chiral catalysts (e.g., BINOL-derived) to isolate enantiomers, as demonstrated in tetrahydroisoquinoline analogs .
  • Activity Comparison : Test R vs. S configurations in receptor-binding assays. For example, R-enantiomers of similar compounds show 10-fold higher affinity for serotonin receptors .
    Methodological Tip : Employ X-ray crystallography to correlate absolute configuration with activity .

What strategies assess metabolic stability and pharmacokinetics?

Advanced Research Question

  • In Vitro Models : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .
  • Permeability Assays : Caco-2 cell monolayers predict intestinal absorption. Thiazole-carboxamides often exhibit moderate permeability (Papp ~5 × 10⁻⁶ cm/s) .
    Methodological Tip : Combine in vitro data with PBPK modeling to estimate oral bioavailability.

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